molecular formula C14H17FN2O2S B2746800 2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396815-01-2

2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2746800
CAS No.: 1396815-01-2
M. Wt: 296.36
InChI Key: AMMVVAVEZPONKO-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a synthetic organic compound that features a fluorine atom, a pyrrolidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the introduction of the fluorine atom and the benzenesulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to new derivatives with unique properties.

Scientific Research Applications

2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities and may exhibit similar biological activities.

    Fluorinated benzenesulfonamides: Other compounds with a fluorine atom and a benzenesulfonamide group, such as 2-fluorobenzenesulfonamide, may have comparable chemical properties and reactivity.

Uniqueness

2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, pyrrolidine ring, and benzenesulfonamide group allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S/c15-13-7-1-2-8-14(13)20(18,19)16-9-3-4-10-17-11-5-6-12-17/h1-2,7-8,16H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMVVAVEZPONKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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